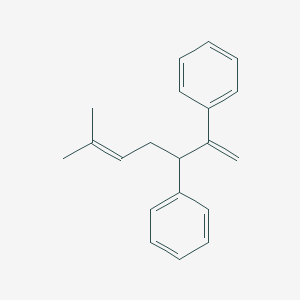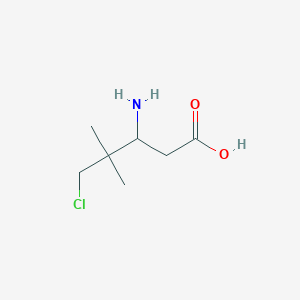
1,2-Benzenediol, 3,4-dibromo-5-(3,3-dimethoxy-2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediol, 3,4-dibromo-5-(3,3-dimethoxy-2-methylpropyl)- is a synthetic organic compound that belongs to the class of brominated benzenediols This compound is characterized by the presence of two bromine atoms and a 3,3-dimethoxy-2-methylpropyl group attached to the benzenediol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The bromination can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired positions . The subsequent introduction of the 3,3-dimethoxy-2-methylpropyl group can be achieved through various alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediol, 3,4-dibromo-5-(3,3-dimethoxy-2-methylpropyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms or reduce other functional groups present in the molecule.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce de-brominated derivatives .
Applications De Recherche Scientifique
1,2-Benzenediol, 3,4-dibromo-5-(3,3-dimethoxy-2-methylpropyl)- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,2-Benzenediol, 3,4-dibromo-5-(3,3-dimethoxy-2-methylpropyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzenediol, 3,4-dibromo-5-(2-methylpropyl)-: Similar structure but lacks the dimethoxy groups.
1,2-Benzenediol, 3,4-dibromo-5-(3,3-dimethoxypropyl)-: Similar structure but lacks the methyl group on the propyl chain.
Propriétés
Numéro CAS |
503609-22-1 |
|---|---|
Formule moléculaire |
C12H16Br2O4 |
Poids moléculaire |
384.06 g/mol |
Nom IUPAC |
3,4-dibromo-5-(3,3-dimethoxy-2-methylpropyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H16Br2O4/c1-6(12(17-2)18-3)4-7-5-8(15)11(16)10(14)9(7)13/h5-6,12,15-16H,4H2,1-3H3 |
Clé InChI |
WSWTXZHEMKTFIU-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=C(C(=C1Br)Br)O)O)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine](/img/structure/B14223276.png)
![(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene](/img/structure/B14223293.png)
![2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B14223296.png)

![2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223308.png)




![4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14223331.png)


